molecular formula C14H21NO2 B267174 N-(sec-butyl)-3-propoxybenzamide

N-(sec-butyl)-3-propoxybenzamide

Numéro de catalogue B267174
Poids moléculaire: 235.32 g/mol
Clé InChI: NAWLUYBKCPTMHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(sec-butyl)-3-propoxybenzamide, commonly known as BP 897, is a selective dopamine D3 receptor antagonist. It is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BP 897 has been shown to have a high affinity for dopamine D3 receptors, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mécanisme D'action

BP 897 acts as a selective dopamine D3 receptor antagonist, which blocks the binding of dopamine to these receptors. This leads to a decrease in the activation of the dopamine D3 receptor pathway, which has been implicated in various neurological and psychiatric disorders. By blocking the dopamine D3 receptor pathway, BP 897 may have therapeutic effects in these disorders.
Biochemical and Physiological Effects
BP 897 has been shown to have various biochemical and physiological effects. It has been shown to decrease cocaine self-administration in rats, indicating its potential use in the treatment of drug addiction. BP 897 has also been shown to improve cognitive function in animal models of schizophrenia. In addition, BP 897 has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

BP 897 has several advantages for lab experiments. It has a high affinity for dopamine D3 receptors, which makes it a useful tool for studying the dopamine D3 receptor pathway. BP 897 is also highly selective for dopamine D3 receptors, which reduces the potential for off-target effects. However, BP 897 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. In addition, BP 897 has poor solubility, which can limit its use in certain experimental conditions.

Orientations Futures

There are several future directions for research on BP 897. One potential direction is to further investigate its therapeutic potential in drug addiction, schizophrenia, and Parkinson's disease. Another direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of BP 897. In addition, the development of novel formulations of BP 897 with improved solubility and longer half-life may increase its potential therapeutic applications.
Conclusion
In conclusion, BP 897 is a selective dopamine D3 receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further research on BP 897 may lead to the development of new treatments for various neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis method of BP 897 involves the reaction of 3-propoxybenzoic acid with sec-butylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure BP 897. This synthesis method has been optimized to produce high yields of BP 897 with high purity.

Applications De Recherche Scientifique

BP 897 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in various neurological and psychiatric disorders. BP 897 has been studied for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease.

Propriétés

Nom du produit

N-(sec-butyl)-3-propoxybenzamide

Formule moléculaire

C14H21NO2

Poids moléculaire

235.32 g/mol

Nom IUPAC

N-butan-2-yl-3-propoxybenzamide

InChI

InChI=1S/C14H21NO2/c1-4-9-17-13-8-6-7-12(10-13)14(16)15-11(3)5-2/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,16)

Clé InChI

NAWLUYBKCPTMHN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(C)CC

SMILES canonique

CCCOC1=CC=CC(=C1)C(=O)NC(C)CC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.